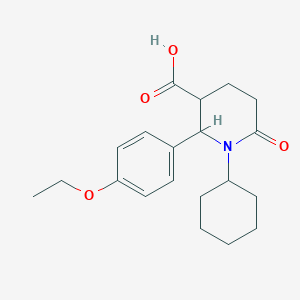
1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.439. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Key steps include condensation of intermediates (e.g., 4-ethoxyphenyl derivatives) with ethyl cyanoacetate using NaOEt in ethanol, followed by PtO2-catalyzed hydrogenation for cyano group reduction. Cyclization in refluxing toluene (110–120°C) is critical for piperidine ring formation. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to prevent side reactions like hydrolysis .
Q. Which analytical techniques are most effective for characterizing structural purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm resolves cis/trans isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C and 1H NMR, confirms substituent positions (e.g., cyclohexyl vs. 4-ethoxyphenyl groups). Mass spectrometry (HRMS) validates molecular weight (exact mass: 201.1080 g/mol for core intermediates) .
Q. What safety protocols are essential during handling?
- Methodological Answer : Use NIOSH-approved face shields, nitrile gloves, and lab coats to prevent dermal exposure. In case of inhalation, move to fresh air and administer oxygen if needed. Emergency eyewash stations and pH-neutral soap must be accessible for accidental contact .
Advanced Research Questions
Q. How can cis/trans isomerism in intermediates be resolved, and what impact does stereochemistry have on bioactivity?
- Methodological Answer : Cis/trans mixtures (e.g., ethyl 6-oxopiperidine-3-carboxylate derivatives) are isomerized using EtONa in refluxing toluene, favoring the thermodynamically stable trans-isomer. Chiral HPLC or enzymatic resolution can isolate enantiomers. Stereochemistry affects binding affinity to targets like cytochrome P450 enzymes, as seen in analogous fluorophenyl-piperidine systems .
Q. What strategies mitigate contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from impure isomers or unaccounted metabolites. Validate compound identity via X-ray crystallography and quantify metabolites using LC-MS/MS. For enzyme inhibition studies, standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls like known CYP3A4 inhibitors .
Q. How to design in vitro assays for evaluating metabolic stability?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 1 µM concentration. Monitor degradation over 60 minutes using LC-MS. Calculate half-life (t1/2) and intrinsic clearance (Clint). Include NADPH-regenerating systems to assess cytochrome P450-mediated oxidation .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., lipases or kinases) using the compound’s minimized 3D structure. Compare binding energies of analogs (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl substitutions) to identify critical pharmacophores .
Propiedades
IUPAC Name |
1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXLNWFPCVKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













